
(2S)-5-Chloro-2-(propan-2-yl)pent-4-enoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-5-Chloro-2-(propan-2-yl)pent-4-enoyl chloride is an organic compound with a unique structure that includes a chlorine atom, an isopropyl group, and an enoyl chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-Chloro-2-(propan-2-yl)pent-4-enoyl chloride typically involves the chlorination of a suitable precursor. One common method is the reaction of (2S)-5-Chloro-2-(propan-2-yl)pent-4-enoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
(2S)-5-Chloro-2-(propan-2-yl)pent-4-enoic acid+SOCl2→(2S)-5-Chloro-2-(propan-2-yl)pent-4-enoyl chloride+SO2+HCl
This method is efficient and commonly used in laboratory settings.
Industrial Production Methods
In an industrial context, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-5-Chloro-2-(propan-2-yl)pent-4-enoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The double bond in the enoyl chloride moiety can participate in addition reactions with electrophiles or nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Electrophiles: Halogens, acids
Solvents: Dichloromethane, tetrahydrofuran (THF)
Catalysts: Lewis acids, bases
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as amides, esters, or thioesters can be formed.
Addition Products: Products formed by the addition of electrophiles or nucleophiles to the double bond.
Wissenschaftliche Forschungsanwendungen
(2S)-5-Chloro-2-(propan-2-yl)pent-4-enoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S)-5-Chloro-2-(propan-2-yl)pent-4-enoyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-5-Chloro-2-(methyl)pent-4-enoyl chloride
- (2S)-5-Bromo-2-(propan-2-yl)pent-4-enoyl chloride
- (2S)-5-Chloro-2-(propan-2-yl)hex-4-enoyl chloride
Uniqueness
(2S)-5-Chloro-2-(propan-2-yl)pent-4-enoyl chloride is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of the isopropyl group and the enoyl chloride moiety makes it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
324519-69-9 |
|---|---|
Molekularformel |
C8H12Cl2O |
Molekulargewicht |
195.08 g/mol |
IUPAC-Name |
(2S)-5-chloro-2-propan-2-ylpent-4-enoyl chloride |
InChI |
InChI=1S/C8H12Cl2O/c1-6(2)7(8(10)11)4-3-5-9/h3,5-7H,4H2,1-2H3/t7-/m0/s1 |
InChI-Schlüssel |
VSGPLKYLPCEBHQ-ZETCQYMHSA-N |
Isomerische SMILES |
CC(C)[C@H](CC=CCl)C(=O)Cl |
Kanonische SMILES |
CC(C)C(CC=CCl)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


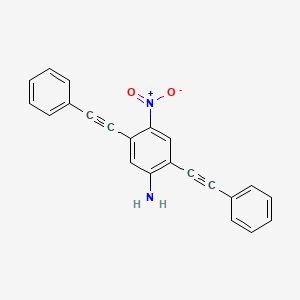
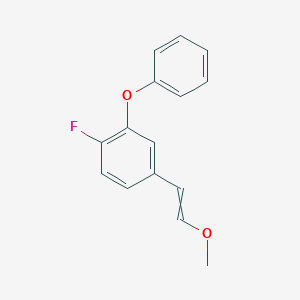
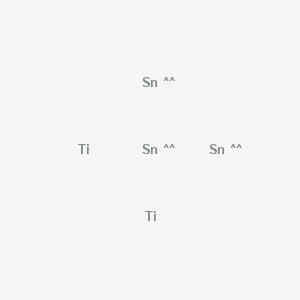

![1-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)ethane-1,2-dione](/img/structure/B14257706.png)

![1-[4-Methoxy-2-(2-methoxyethenyl)phenyl]pyrene](/img/structure/B14257711.png)
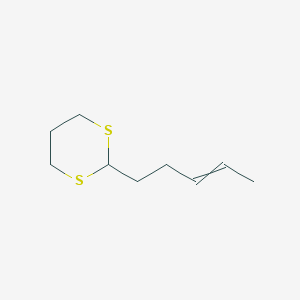
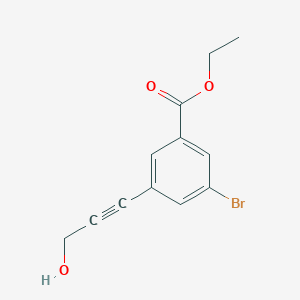
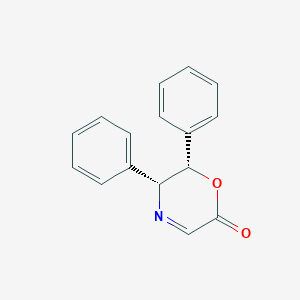



![1-Methoxy-3-methyl-2,7-dioxa-3,5-diazabicyclo[2.2.1]hept-5-ene](/img/structure/B14257757.png)
